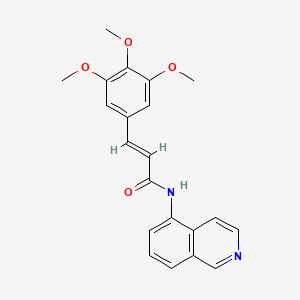
(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- Isoquinoline moiety : Contributes to the compound's interaction with various biological targets.
- Trimethoxyphenyl group : Enhances the lipophilicity and potentially the bioavailability of the compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related isoquinoline derivatives can induce apoptosis in cancer cells through various pathways:
- Inhibition of cell proliferation : Compounds have been reported to significantly reduce cell viability in cancer cell lines.
- Induction of apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tetrandrine | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| Fangchinoline | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
| CEP | A549 (lung cancer) | 8.0 | Caspase activation |
Antiviral Activity
Recent studies have also explored the antiviral potential of isoquinoline derivatives. For example, certain derivatives have demonstrated efficacy against human coronaviruses by inhibiting viral replication and reducing cytopathic effects in infected cells:
- Mechanism of Action :
- Inhibition of viral protein expression.
- Reduction in virus-induced cell death.
Table 2: Antiviral Effects of Isoquinoline Derivatives
| Compound | Virus Type | IC50 (µM) | Effect |
|---|---|---|---|
| Tetrandrine | HCoV-OC43 | 14.51 | Reduced viral replication |
| Fangchinoline | HCoV-OC43 | 12.40 | Protected against cytopathic effects |
| CEP | HCoV-OC43 | 10.54 | Inhibited S and N protein expression |
Study on Anticancer Activity
In a study published in Phytotherapy Research, researchers evaluated the anticancer effects of a series of isoquinoline derivatives, including this compound. The study revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value below 20 µM.
Study on Antiviral Activity
A separate investigation focused on the antiviral properties of isoquinoline derivatives against HCoV-OC43 showed that treatment with these compounds significantly increased cell viability in infected cultures compared to untreated controls. The study highlighted the potential for these compounds as therapeutic agents in viral infections.
属性
IUPAC Name |
(E)-N-isoquinolin-5-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-18-11-14(12-19(26-2)21(18)27-3)7-8-20(24)23-17-6-4-5-15-13-22-10-9-16(15)17/h4-13H,1-3H3,(H,23,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLHUOLECIUOW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













